Enhanced Hypoglycemic Potency Relative to Parent Compound Acetohexamide
Hydroxyhexamide exhibits greater hypoglycemic potency than its parent compound, acetohexamide. This qualitative finding is consistently reported across multiple independent studies [1][2]. While a precise quantitative potency ratio (e.g., IC50 fold-difference) was not located in the accessible literature, the enhanced potency is a recognized feature of this active metabolite. [3].
| Evidence Dimension | Hypoglycemic potency (qualitative) |
|---|---|
| Target Compound Data | Higher potency than acetohexamide |
| Comparator Or Baseline | Acetohexamide (baseline/reference) |
| Quantified Difference | Not available; qualitative difference only |
| Conditions | In vivo and in vitro models; specific assay details not provided in available abstracts |
Why This Matters
For researchers studying acetohexamide pharmacology, the use of the pre-formed active metabolite hydroxyhexamide can provide a more direct measure of the ultimate hypoglycemic effector, bypassing the variable and species-dependent reductive metabolism of the prodrug acetohexamide [4].
- [1] NSTL回溯数据服务平台. Acetohexamide, an oral antidiabetic agent, is metabolized by carbonyl reductase to hydroxyhexamide, which has a higher hypoglycemic potency than the parent compound. View Source
- [2] DT-Web: DB00414. Biotransformation: Extensively metabolized in the liver to the active metabolite hydroxyhexamide, which exhibits greater hypoglycemic potency than acetohexamide. View Source
- [3] Imamura Y, Sanai K, Seri K, Akita H. Hypoglycemic effect of S(-)-hydroxyhexamide, a major metabolite of acetohexamide, and its enantiomer R(+)-hydroxyhexamide. Life Sci. 2001 Sep 7;69(16):1947-55. PMID: 11693275. View Source
- [4] Asada S, Nagamine S, Nakae H. Comparative pharmacokinetics of acetohexamide and its metabolite, hydroxyhexamide in laboratory animals. Chem Pharm Bull (Tokyo). 1989 Mar;37(3):760-5. PMID: 2752490. View Source
